molecular formula C27H20O5 B11394094 [3-(biphenyl-4-yl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid

[3-(biphenyl-4-yl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid

Cat. No.: B11394094
M. Wt: 424.4 g/mol
InChI Key: RNURHNBSFDWTEB-UHFFFAOYSA-N
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Description

2-(3-{[1,1’-BIPHENYL]-4-YL}-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL)ACETIC ACID is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a biphenyl group, a furochromene core, and an acetic acid moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[1,1’-BIPHENYL]-4-YL}-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL)ACETIC ACID typically involves multi-step organic reactions. One common method involves the reaction between 7-amino-4-methyl-2H-chromen-2-one and a biphenyl derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is often considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[1,1’-BIPHENYL]-4-YL}-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL)ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

2-(3-{[1,1’-BIPHENYL]-4-YL}-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL)ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{[1,1’-BIPHENYL]-4-YL}-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-{[1,1’-BIPHENYL]-4-YL}-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL)ACETIC ACID lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .

Properties

Molecular Formula

C27H20O5

Molecular Weight

424.4 g/mol

IUPAC Name

2-[4,9-dimethyl-7-oxo-3-(4-phenylphenyl)furo[2,3-f]chromen-8-yl]acetic acid

InChI

InChI=1S/C27H20O5/c1-15-12-22-25(16(2)20(13-23(28)29)27(30)32-22)26-24(15)21(14-31-26)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,28,29)

InChI Key

RNURHNBSFDWTEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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